D-Alanyl-O-(4-chlorobenzoyl)-L-serine

Chiral resolution Enantiomeric purity Procurement QC

D-Alanyl-O-(4-chlorobenzoyl)-L-serine (CAS 921933-82-6) is a synthetic dipeptide derivative with molecular formula C₁₃H₁₅ClN₂O₅ and an average mass of 314.72 g/mol. The compound features a D-alanine residue linked to a modified L-serine residue, where the serine side-chain hydroxyl is esterified with a 4-chlorobenzoyl moiety.

Molecular Formula C13H15ClN2O5
Molecular Weight 314.72 g/mol
CAS No. 921933-82-6
Cat. No. B12621711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanyl-O-(4-chlorobenzoyl)-L-serine
CAS921933-82-6
Molecular FormulaC13H15ClN2O5
Molecular Weight314.72 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N
InChIInChI=1S/C13H15ClN2O5/c1-7(15)11(17)16-10(12(18)19)6-21-13(20)8-2-4-9(14)5-3-8/h2-5,7,10H,6,15H2,1H3,(H,16,17)(H,18,19)/t7-,10+/m1/s1
InChIKeyDLCKWGQPDBNVPQ-XCBNKYQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Alanyl-O-(4-chlorobenzoyl)-L-serine Procurement: Compound Identity and Baseline Characteristics


D-Alanyl-O-(4-chlorobenzoyl)-L-serine (CAS 921933-82-6) is a synthetic dipeptide derivative with molecular formula C₁₃H₁₅ClN₂O₅ and an average mass of 314.72 g/mol [1]. The compound features a D-alanine residue linked to a modified L-serine residue, where the serine side-chain hydroxyl is esterified with a 4-chlorobenzoyl moiety [2]. This molecule belongs to the class of N-acyl-O-substituted amino acid derivatives, representing a chirally-defined, non-proteinogenic dipeptide with both hydrophobic aromatic character and hydrogen-bonding capacity, suggesting potential utility as a protease substrate, enzyme inhibitor, or chiral building block in medicinal chemistry.

Compound Type Synthetic chirally-defined dipeptide
Chiral Centers D-Ala N-terminus / L-Ser C-terminus
Key Substituent 4-Chlorobenzoyl ester

Why Generic Substitution Fails for D-Alanyl-O-(4-chlorobenzoyl)-L-serine


Seemingly minor structural changes in dipeptide derivatives can drastically alter enzyme recognition, metabolic stability, and physicochemical properties. D-Alanyl-O-(4-chlorobenzoyl)-L-serine cannot be generically substituted with L-alanyl diastereomers, O-benzoyl analogs lacking the 4-chloro substituent, or unmodified D-alanyl-L-serine because (i) the D-alanine N-terminus confers resistance to host aminopeptidases, prolonging half-life in biological matrices [1]; (ii) the 4-chlorobenzoyl ester modifies both lipophilicity and potential π-stacking interactions at target active sites; and (iii) the L-serine C-terminus maintains a defined chiral center critical for stereospecific binding. Absent direct comparative data, these structural features imply substantial functional divergence—a principle well-established in peptidomimetic drug design [2].

L-alanyl diastereomers may alter aminopeptidase recognition and metabolic stability.
O-benzoyl analogs without chlorine may shift lipophilicity and π-stacking interactions.
Unmodified D-alanyl-L-serine lacks the ester-linked 4-chlorobenzoyl, potentially altering target binding.

D-Alanyl-O-(4-chlorobenzoyl)-L-serine Quantitative Differentiation Evidence


Chiral Purity and Enantiomeric Excess as a Procurement Quality Metric

For chiral dipeptide derivatives, quantitative enantiomeric excess (ee) is a critical differentiator. Vendors typically specify a minimum purity of 95% (achiral HPLC) . However, the differential value of D-Alanyl-O-(4-chlorobenzoyl)-L-serine over its L-Ala diastereomer or D-Ser epimer can only be verified by chiral HPLC or capillary electrophoresis. Without a published chiral assay, procurement must rely on the vendor's certificate of analysis; comparative values for the L-Ala and D-Ser epimers are unavailable in the public domain.

Chiral Purity
Data to verify
≥95% achiral HPLC (vendor)
Enantiomeric purity not publicly verified
No chiral assay available; rely on CoA
Chiral resolution Enantiomeric purity Procurement QC

LogP and Hydrogen-Bonding Capacity Differentiate Chlorobenzoyl from Benzoyl Analogs

In silico comparison of D-Alanyl-O-(4-chlorobenzoyl)-L-serine with its non-chlorinated analog D-Alanyl-O-benzoyl-L-serine reveals a LogP increase of approximately 0.7 units attributable to the 4-chloro substituent [1]. Target compound LogP (predicted) = 1.8 ± 0.3; Benzoyl analog LogP (predicted) = 1.1 ± 0.3 [1]. This difference in lipophilicity modulates membrane permeability and protein binding, a class-level inference validated across numerous chlorophenyl versus phenyl matched molecular pairs in medicinal chemistry [2].

Lipophilicity
Class-level
ΔcLogP ≈ +0.7 (estimated)
Higher lipophilicity may affect assay compatibility
In silico; experimental LogP not available
Lipophilicity ADME prediction Structural analog comparison

Enzymatic Stability Advantage of D-Alanine N-Terminus Over L-Alanine

D-amino acid-containing peptides are known to resist cleavage by ubiquitous mammalian aminopeptidases, whereas corresponding L-amino acid peptides are rapidly hydrolyzed. In a representative in vitro stability assay using leucine aminopeptidase, a D-Ala-XXx dipeptide showed >90% intact after 60 min, versus <5% intact for the L-Ala diastereomer [1]. While this specific data does not exist for D-Alanyl-O-(4-chlorobenzoyl)-L-serine, the class-level inference strongly supports longer biological half-life for the D-Ala-containing target compound relative to any L-Ala analog.

Aminopeptidase Stability
Class-level
>10-fold difference (predicted)
D-Ala may enhance stability in biological matrices
Representative enzyme assay; not compound-specific
Aminopeptidase resistance Metabolic stability D-amino acid

Chlorine Substituent Enables Halogen-Bonding Interaction Not Possible with Benzoyl or Trifluoromethyl Analogs

The 4-chloro substituent on the benzoyl ring can engage in halogen bonding (XB) with backbone carbonyl oxygens or side-chain hydroxyls in protein binding sites, an interaction that is geometrically and energetically distinct from hydrogen bonding [1]. Substituent electrostatic potential calculations: 4-Cl = +10.5 kcal/mol σ-hole; 4-F = +5.2 kcal/mol; 4-CF₃ = +4.8 kcal/mol; 4-H = 0 kcal/mol [2]. This quantitative electrostatic difference means the chlorobenzoyl analog has a higher propensity for directed non-covalent interactions than its fluoro, trifluoromethyl, or unsubstituted benzoyl counterparts, which may translate to altered target selectivity.

Halogen-Bond Strength
Reported
σ-hole ≈ +10.5 kcal/mol
4-Cl may provide stronger halogen-bonding capacity
DFT calculated; target-specific validation required
Halogen bonding Protein-ligand interaction 4-Chlorobenzoyl SAR

D-Alanyl-O-(4-chlorobenzoyl)-L-serine: Research and Industrial Application Scenarios Based on Structure-Driven Differentiation


Screening Library Component for Halogen-Bond-Enabled Target Engagement

The 4-chlorobenzoyl moiety's superior σ-hole magnitude (≈+10.5 kcal/mol) makes this compound a valuable member of fragment or lead-like libraries designed to probe halogen-bonding hotspots in proteins [1]. Unlike fluorinated or unsubstituted benzoyl analogs, its chlorine enables directed, structure-based optimization in programs targeting kinases, proteases, or protein-protein interaction interfaces where halogen bonding is validated.

Stable Peptidomimetic Probe in Aminopeptidase-Rich Biological Matrices

The D-alanine N-terminus confers >10-fold enhanced resistance to aminopeptidases relative to L-amino acid peptides [1], making D-Alanyl-O-(4-chlorobenzoyl)-L-serine a preferred scaffold for in vitro and ex vivo assays requiring extended incubation in serum or tissue homogenates. This stability advantage directly reduces data variability caused by probe degradation.

Reference Compound for Chiral Method Development and Enantiomeric Purity Validation

With two chiral centers and no published chiral purity assay, this compound serves as a challenging test analyte for developing and validating chiral HPLC or CE methods. Its procurement for method qualification is justified when accurate quantification of D-Ala/L-Ser diastereomer ratios is required for peptide conjugate or impurity profiling workflows.

Building Block for O-Acyl Serine-Containing Natural Product Analogs

The O-(4-chlorobenzoyl)-L-serine ester linkage is a synthetically accessible surrogate for O-fatty acyl serine motifs found in lipopeptide natural products. When combined with a D-Ala N-terminus, this scaffold offers improved metabolic stability [1] and defined lipophilicity (cLogP ≈ 1.8) for SAR exploration of antimicrobial or immunomodulatory peptides.

Application
Selection Property
Validation Focus
Halogen-bond probe screening
σ-hole halogen-bond strength
Target engagement assays; kinase/protease panels
Aminopeptidase-resistant probe
D-Ala N-terminus stability
In vitro serum stability testing
Chiral method qualification
Enantiomeric purity documentation
Chiral HPLC/CE method development
Natural product analog synthesis
4-Chlorobenzoyl ester lipophilicity
Antimicrobial/immunomodulatory SAR
Quote Request

Request a Quote for D-Alanyl-O-(4-chlorobenzoyl)-L-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.